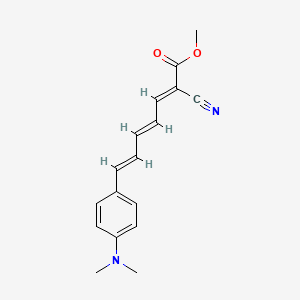
Methyl (2E,4E,6E)-2-cyano-7-(4-(dimethylamino)phenyl)hepta-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCAAD-3 is a near-infrared probe used for imaging amyloid plaques, particularly in the context of Alzheimer’s disease. It is a synthetic compound with a molecular weight of 282.34 g/mol and a molecular formula of C17H18N2O2 . MCAAD-3 is an analog of DANIR 2c, designed to have an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c .
Preparation Methods
MCAAD-3 is synthesized through a series of chemical reactions involving electron donor-acceptor architecture. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed, but it is known that the compound is synthesized in a solid form and has a purity of over 99% .
Chemical Reactions Analysis
MCAAD-3 undergoes various chemical reactions, primarily involving its interaction with amyloid beta aggregates. The compound exhibits a significant increase in fluorescence intensity and shifts in its emission spectra upon binding to beta sheets . Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), which helps in dissolving the compound to the desired concentration . The major product formed from these reactions is a fluorescent complex that can be used for imaging purposes .
Scientific Research Applications
MCAAD-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a probe for studying the properties of amyloid beta aggregates . In biology and medicine, MCAAD-3 is employed in imaging studies to detect amyloid plaques in the brains of transgenic mice, making it a valuable tool for Alzheimer’s disease research . The compound’s ability to penetrate the blood-brain barrier and label amyloid plaques in vivo makes it a promising candidate for diagnostic imaging . Additionally, MCAAD-3’s near-infrared properties are utilized in various industrial applications, including the development of imaging technologies .
Mechanism of Action
The mechanism of action of MCAAD-3 involves its binding to amyloid beta aggregates, which are rich in beta sheets. Upon binding, MCAAD-3 undergoes a conformational change that results in an increase in fluorescence intensity and a shift in its emission spectra . This allows for the sensitive detection of amyloid plaques in biological samples. The compound’s ability to penetrate the blood-brain barrier further enhances its effectiveness as an imaging probe .
Comparison with Similar Compounds
MCAAD-3 is compared with other near-infrared probes like DANIR 2c. While both compounds are used for imaging amyloid plaques, MCAAD-3 has an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c . This makes MCAAD-3 more suitable for certain imaging applications where reduced binding affinity is advantageous . Other similar compounds include BSB, which is also used for imaging amyloid plaques but has different spectral properties .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl (2E,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8+ |
InChI Key |
VUICGFIMDGFKFH-FDCSDAKWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


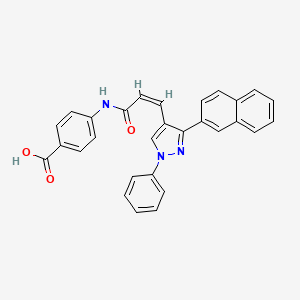
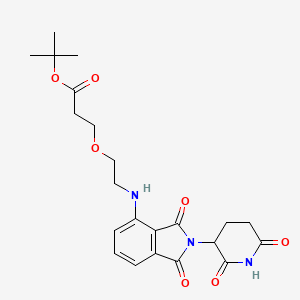
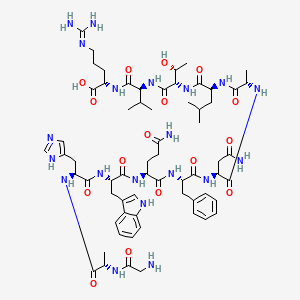
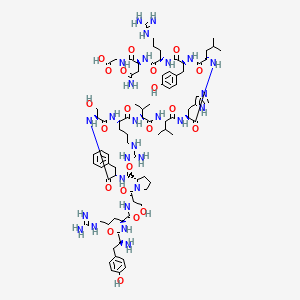
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
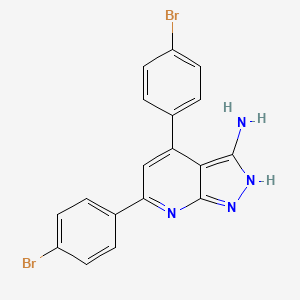
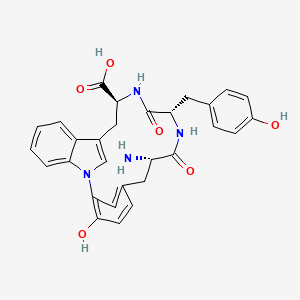

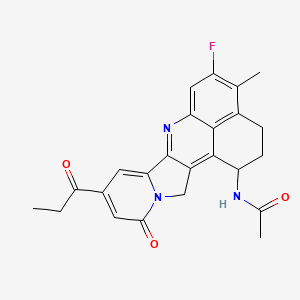
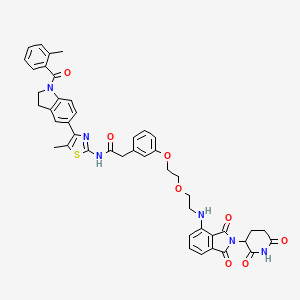
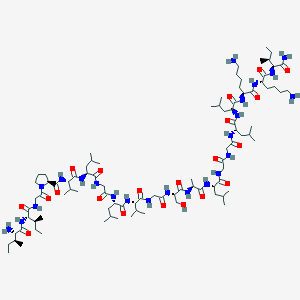
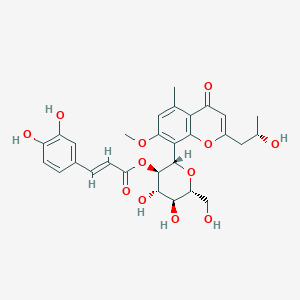
![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)

